1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine
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Overview
Description
1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2-chlorophenyl group and a 2,5-diethoxybenzenesulfonyl group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2-chlorophenyl and 2,5-diethoxybenzenesulfonyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions:
Reaction Conditions: These reactions typically require controlled temperatures, catalysts, and solvents to ensure high yields and purity of the final product.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents are commonly used. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce desulfonylated derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research explores its potential as a pharmacological agent, investigating its effects on different physiological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-4-(2,5-diethoxybenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)piperazine: Lacks the 2,5-diethoxybenzenesulfonyl group, resulting in different chemical and biological properties.
4-(2,5-Diethoxybenzenesulfonyl)piperazine:
1-(2-Chlorophenyl)-4-(benzenesulfonyl)piperazine: Similar structure but without the ethoxy groups, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2,5-diethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-26-16-9-10-19(27-4-2)20(15-16)28(24,25)23-13-11-22(12-14-23)18-8-6-5-7-17(18)21/h5-10,15H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIWXFASXARRJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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